4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring with an ethylphenyl substituent. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step would involve coupling the benzimidazole and pyrrolidinone intermediates, possibly through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone rings.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Could be explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Interaction: It could bind to a receptor, either activating or inhibiting its function, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the ethyl group on the phenyl ring.
4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Has a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group on the phenyl ring in 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one may influence its physical, chemical, and biological properties, potentially enhancing its activity or selectivity in certain applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-13-7-9-15(10-8-13)22-12-14(11-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-10,14H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSQISICJQVUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.